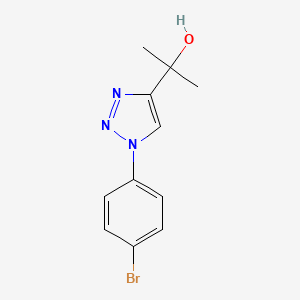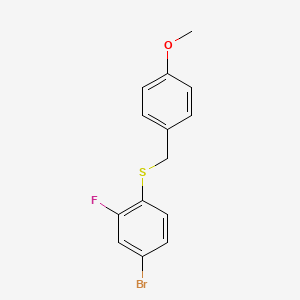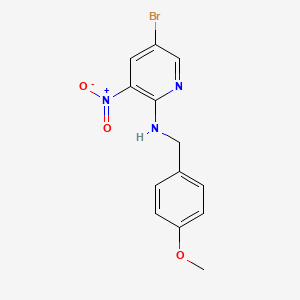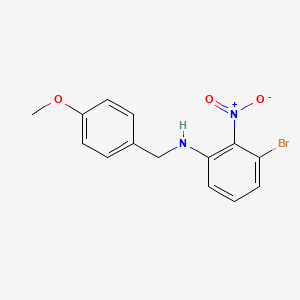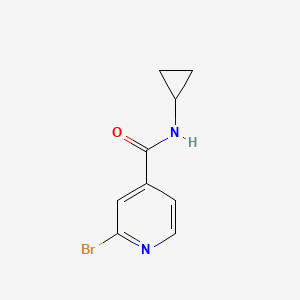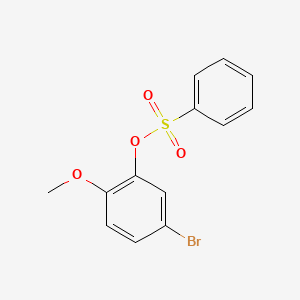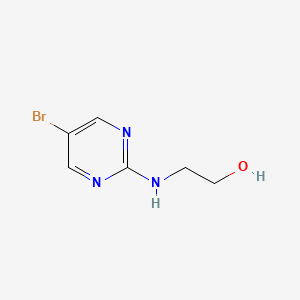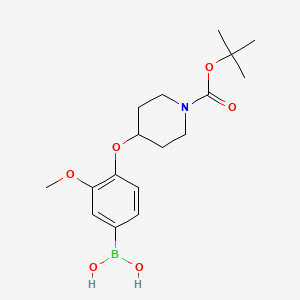
(4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)-3-methoxyphenyl)boronic acid
Overview
Description
“(4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)-3-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C17H26BNO5 . It is a complex organic compound that contains a boronic acid group, a tert-butoxycarbonyl group, and a piperidin-4-yl group .
Synthesis Analysis
The synthesis of similar compounds involves the use of a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: B(C1=CC=C(C=C1)COC2CCN(CC2)C(=O)OC©©C)(O)O . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further connected to a piperidin-4-yl group through an ether linkage .Physical And Chemical Properties Analysis
The compound has a molecular weight of 321.4 g/mol . It is typically stored at temperatures between 2-8°C . The compound’s functional groups include a Boc group and a carboxylic acid group .Scientific Research Applications
I have conducted several searches to find detailed information on the scientific research applications of “4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid”, but it appears that specific applications for this compound are not readily available in the public domain. However, a related compound has been mentioned as useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .
Mechanism of Action
Target of Action
It is known that piperidine derivatives have a wide range of pharmacological applications . They have been shown to inhibit various viruses through specific interactions .
Mode of Action
It is known that piperidine derivatives can interact with their targets in a specific manner . For example, some 4,4-disubstituted N-benzyl piperidines have been shown to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals .
Result of Action
It is known that piperidine derivatives can have significant biological activity .
Safety and Hazards
The compound is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of skin contact, wash with plenty of soap and water .
Future Directions
The future directions for this compound could involve its use in the development of PROTACs for targeted protein degradation . The ability to modulate the 3D orientation of the degrader through the incorporation of rigidity into the linker region could lead to the optimization of drug-like properties .
properties
IUPAC Name |
[3-methoxy-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO6/c1-17(2,3)25-16(20)19-9-7-13(8-10-19)24-14-6-5-12(18(21)22)11-15(14)23-4/h5-6,11,13,21-22H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRZLYBVNHMVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674487 | |
| Record name | (4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072946-30-5 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(4-borono-2-methoxyphenoxy)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



